molecular formula C10H6BrNO2 B2874700 8-Bromoquinoline-7-carboxylic acid CAS No. 1312134-45-4

8-Bromoquinoline-7-carboxylic acid

Cat. No.: B2874700
CAS No.: 1312134-45-4
M. Wt: 252.067
InChI Key: XGJDJAIDVHAYQC-UHFFFAOYSA-N
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Description

8-Bromoquinoline-7-carboxylic acid: is a heterocyclic aromatic compound with the molecular formula C10H6BrNO2 . It is a derivative of quinoline, which is a nitrogen-containing aromatic compound. The presence of both bromine and carboxylic acid functional groups in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinoline-7-carboxylic acid can be achieved through several methods. One common approach involves the bromination of quinoline derivatives. For instance, starting with 8-methylquinoline-5-carboxylic acid, bromination can be carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction typically requires controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process may utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoquinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or amines in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and suitable ligands.

Major Products Formed:

    Substitution Reactions: Formation of substituted quinoline derivatives.

    Oxidation and Reduction Reactions: Formation of alcohols, aldehydes, or ketones.

    Coupling Reactions: Formation of biaryl or diaryl compounds.

Scientific Research Applications

Chemistry: 8-Bromoquinoline-7-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and complex molecules.

Biology and Medicine: The compound has potential applications in medicinal chemistry. It can be used to develop new pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties. Its derivatives have shown promise in targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its unique structure allows for the development of materials with specific properties.

Comparison with Similar Compounds

  • 7-Bromoquinoline-8-carboxylic acid
  • 8-Hydroxyquinoline-7-carboxylic acid
  • 8-Methylquinoline-7-carboxylic acid

Comparison: 8-Bromoquinoline-7-carboxylic acid is unique due to the specific positioning of the bromine and carboxylic acid groups. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound in various research and industrial applications .

Biological Activity

8-Bromoquinoline-7-carboxylic acid (8-BQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

8-BQCA is characterized by the presence of a bromine atom and a carboxylic acid functional group attached to a quinoline ring. Its molecular formula is C10H6BrNO2C_{10}H_{6}BrNO_{2} with a CAS number of 1426144-84-4. The compound's unique structure contributes to its reactivity and biological interactions.

1. Antimicrobial Activity

8-BQCA exhibits notable antimicrobial properties against various bacterial strains. Research has shown that it can inhibit both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus4 - 16
Escherichia coli10 - 30
Klebsiella pneumoniae5 - 25

In a study, derivatives of 8-BQCA showed promising activity against resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

2. Anticancer Activity

The anticancer potential of 8-BQCA has been evaluated through various assays. Compounds derived from it have demonstrated cytotoxic effects against cancer cell lines such as HeLa and MCF-7.

Cell Line IC50 (mM) Selectivity Ratio
HeLa7 - 493 - 25
MCF-75 - 193 - 20

These findings indicate that derivatives of 8-BQCA can be more potent than traditional chemotherapeutics like cisplatin, with enhanced selectivity for cancer cells over normal cells .

3. Antiviral Activity

Recent studies suggest that derivatives of 8-BQCA may also exhibit antiviral properties. For instance, certain modifications have shown effectiveness against viral infections, including those caused by Mycobacterium tuberculosis.

The biological activity of 8-BQCA is believed to stem from its ability to interact with specific molecular targets within cells. The bromine atom enhances the compound's binding affinity to enzymes and receptors involved in critical biological pathways, leading to inhibition or activation effects.

Enzyme Inhibition

Research indicates that compounds like 8-BQCA can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thus demonstrating their potential as antibacterial agents .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including 8-BQCA. The results indicated that the compound exhibited significant inhibition zones against S. aureus and E. coli, outperforming several standard antibiotics .

Case Study: Anticancer Properties

In vitro tests on cancer cell lines showed that derivatives of 8-BQCA had IC50 values significantly lower than those of conventional chemotherapeutics, indicating their potential as effective anticancer agents .

Properties

IUPAC Name

8-bromoquinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJDJAIDVHAYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)C(=O)O)Br)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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